molecular formula C9H11BrOS B13067726 4-Bromo-2-(1-sulfanylpropyl)phenol

4-Bromo-2-(1-sulfanylpropyl)phenol

Katalognummer: B13067726
Molekulargewicht: 247.15 g/mol
InChI-Schlüssel: AUPXVABASQMENH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(1-sulfanylpropyl)phenol is an organic compound with the molecular formula C₉H₁₁BrOS and a molecular weight of 247.15 g/mol . This compound features a bromine atom, a sulfanylpropyl group, and a phenol moiety, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for preparing bromophenols involves the reaction of phenol with bromine in the presence of a solvent like carbon disulfide . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired brominated product.

Industrial Production Methods

Industrial production of 4-Bromo-2-(1-sulfanylpropyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(1-sulfanylpropyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(1-sulfanylpropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and sulfanylpropyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-(1-sulfanylpropyl)phenol is unique due to the presence of the sulfanylpropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11BrOS

Molekulargewicht

247.15 g/mol

IUPAC-Name

4-bromo-2-(1-sulfanylpropyl)phenol

InChI

InChI=1S/C9H11BrOS/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,11-12H,2H2,1H3

InChI-Schlüssel

AUPXVABASQMENH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(C=CC(=C1)Br)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.